1-Bromo-2-phenoxybenzene

Catalog No.
S793725
CAS No.
7025-06-1
M.F
C12H9BrO
M. Wt
249.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-2-phenoxybenzene

CAS Number

7025-06-1

Product Name

1-Bromo-2-phenoxybenzene

IUPAC Name

1-bromo-2-phenoxybenzene

Molecular Formula

C12H9BrO

Molecular Weight

249.1 g/mol

InChI

InChI=1S/C12H9BrO/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9H

InChI Key

RRWFUWRLNIZICP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2Br

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2Br

The exact mass of the compound 1-Bromo-2-phenoxybenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Bromo-2-phenoxybenzene (CAS 7025-06-1) is a critical ortho-halogenated diaryl ether utilized extensively in the synthesis of dibenzofurans, advanced phosphine-sulfonate ligands, and complex polycyclic aromatic hydrocarbons (PAHs) for organic light-emitting diodes (OLEDs). The presence of the bromine atom at the ortho position provides a highly reactive, pre-installed functional handle for transition-metal-catalyzed cross-couplings and metal-halogen exchange reactions. Unlike unfunctionalized diaryl ethers, this compound enables precise regiocontrol, allowing chemists to bypass harsh, unselective directed ortho-metalation (DoM) steps. Consequently, it is a preferred procurement choice for scalable materials science and pharmaceutical workflows requiring high-purity, structurally constrained tricyclic scaffolds[1].

Substituting 1-bromo-2-phenoxybenzene with unbrominated diphenyl ether or 1-chloro-2-phenoxybenzene fundamentally alters process viability. Unsubstituted diphenyl ether requires directed ortho-metalation using strong, hazardous bases (e.g., sec-butyllithium) which often yields mixtures of regioisomers and lowers overall synthetic efficiency. Conversely, 1-chloro-2-phenoxybenzene features a significantly higher carbon-halogen bond dissociation energy. This necessitates elevated temperatures, extended reaction times, and expensive, specialized bulky ligands to achieve comparable conversion in palladium-catalyzed cyclizations or Grignard formations. For industrial procurement, the ortho-bromo derivative offers the optimal balance of high reactivity under standard cryogenic or mild catalytic conditions, ensuring reproducible yields without the need for bespoke catalyst systems [1].

High-Yield Intramolecular Cyclization to Dibenzofuran

In the synthesis of dibenzofuran architectures, the leaving group identity dictates catalytic efficiency. 1-Bromo-2-phenoxybenzene undergoes rapid palladium(II)-catalyzed intramolecular cyclization, achieving a 74% yield of dibenzofuran in just 0.75 hours. In contrast, achieving cyclization with unbrominated diphenyl ether derivatives typically requires stoichiometric amounts of Pd(OAc)2 and extended heating (e.g., 10 hours to achieve a 53% yield for methoxy-substituted analogs). The pre-installed ortho-bromine dramatically accelerates the oxidative addition step, reducing both catalyst loading and reactor time [1].

Evidence DimensionReaction time and yield for Pd-catalyzed dibenzofuran synthesis
Target Compound Data74% yield in 0.75 hours (catalytic Pd)
Comparator Or BaselineUnbrominated diphenyl ethers: ~53% yield in 10 hours (stoichiometric Pd)
Quantified Difference13.3x faster reaction time with 39% higher relative yield using catalytic vs. stoichiometric palladium
ConditionsPd(OAc)2 catalysis, cyclization to dibenzofuran

Accelerated reaction times and the ability to use catalytic rather than stoichiometric palladium significantly reduce manufacturing costs for OLED and pharmaceutical precursors.

Reliable Cryogenic Lithium-Halogen Exchange for Ligand Synthesis

The synthesis of advanced phosphine-sulfonate ligands for ethylene polymerization requires precise metalation. 1-Bromo-2-phenoxybenzene undergoes clean lithium-halogen exchange using standard n-butyllithium at -78 °C within 1.5 hours, subsequently reacting with phosphine electrophiles to deliver the target ligand (L2) in a 65% isolated yield. Chlorinated analogs (1-chloro-2-phenoxybenzene) resist exchange with n-BuLi at these temperatures, requiring harsher reagents like t-BuLi which increase the risk of ether cleavage and reduce overall ligand purity [1].

Evidence DimensionLithium-halogen exchange efficiency and ligand yield
Target Compound Data65% isolated yield of phosphine-sulfonate ligand L2 via n-BuLi at -78 °C
Comparator Or Baseline1-Chloro-2-phenoxybenzene: Resists n-BuLi exchange at -78 °C, requiring hazardous t-BuLi
Quantified DifferenceEnables use of standard n-BuLi, avoiding the pyrophoric hazards and side-reactions associated with t-BuLi required for aryl chlorides
Conditionsn-BuLi, -78 °C, 1.5 h, followed by electrophilic quench

Standardized cryogenic lithiation with n-BuLi ensures safer, more scalable manufacturing of proprietary polymerization catalysts.

Absolute Regioselective Control in Aryne Precursor Generation

1-Bromo-2-phenoxybenzene serves as a highly defined intermediate in the synthesis of complex diaryl ethers and aryne precursors. When utilized in nucleophilic addition reactions or as a surrogate for aryne generation, the ortho-bromo functionality ensures 100% regiocontrol during metalation or coupling. Unsubstituted diphenyl ether relies on directed ortho-metalation, which is highly sensitive to substrate electronics and often yields a mixture of ortho and meta metalated species, requiring extensive downstream chromatographic purification to isolate the desired isomer [1].

Evidence DimensionRegioselectivity during functionalization
Target Compound Data100% regiocontrol dictated by the C-Br bond
Comparator Or BaselineUnsubstituted diphenyl ether: Prone to mixed regiochemistry via DoM
Quantified DifferenceEliminates off-target metalation isomers, bypassing complex purification steps
ConditionsMetalation / cross-coupling workflows

Absolute regiocontrol minimizes waste and eliminates costly chromatographic separations in the synthesis of complex polycyclic materials.

OLED Material Synthesis

Where this compound is the right choice: Large-scale synthesis of dibenzofuran-based host materials for OLEDs. The ability to undergo rapid, high-yield Pd-catalyzed intramolecular cyclization makes it superior to unbrominated precursors, reducing catalyst costs and reactor time [1].

Polymerization Catalyst Manufacturing

Where this compound is the right choice: Production of phosphine-sulfonate ligands for palladium- and nickel-catalyzed ethylene polymerization. Its compatibility with standard n-BuLi at -78 °C ensures safe, reproducible scale-up compared to chlorinated analogs [2].

Pharmaceutical Scaffold Generation

Where this compound is the right choice: Synthesis of structurally constrained tricyclic pharmaceutical intermediates. The pre-installed ortho-bromine provides a reliable handle for Suzuki or Buchwald-Hartwig cross-couplings without the regioselectivity issues inherent to directed ortho-metalation of standard diphenyl ether [3].

XLogP3

3.8

UNII

L4V1943Q2T

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant

Irritant

Other CAS

36563-47-0

Wikipedia

2-bromodiphenyl ether

Dates

Last modified: 08-15-2023

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